3-(2,6-Dichlorophenyl)pentanedioic acid is an organic compound characterized by its molecular formula and a molecular weight of 277.1 g/mol. This compound features a pentanedioic acid backbone with a dichlorophenyl substituent at the third position. It is classified as a dicarboxylic acid due to the presence of two carboxylic acid functional groups. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
The synthesis of 3-(2,6-Dichlorophenyl)pentanedioic acid typically involves the reaction of 2,6-dichlorobenzene with malonic acid derivatives. A common synthetic route utilizes sodium ethoxide as a base in ethanol, followed by acidification to yield the desired product. This method allows for the formation of the compound through a series of reactions that include esterification and subsequent hydrolysis to obtain the diacid form.
The structural formula of 3-(2,6-Dichlorophenyl)pentanedioic acid can be represented as follows:
This structure includes two carboxylic acid groups (-COOH) attached to a pentane chain with a dichlorophenyl group.
3-(2,6-Dichlorophenyl)pentanedioic acid undergoes several types of chemical reactions:
The mechanism of action for 3-(2,6-Dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets within biological systems. The dichlorophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can influence several biochemical pathways, which may lead to therapeutic effects such as anti-inflammatory or anticancer activities .
Relevant data from studies indicate that variations in substitution patterns on the phenyl ring can significantly affect both solubility and reactivity .
3-(2,6-Dichlorophenyl)pentanedioic acid finds utility in various scientific fields:
3-(2,6-Dichlorophenyl)pentanedioic acid serves as the crucial precursor to 4-(2,6-dichlorophenyl)piperidine (Compound 3), a key building block in the diastereoselective synthesis of the nociception/orphanin FQ peptide (NOP) receptor antagonist SB612111. This diacid undergoes thermal cyclization with ammonium hydroxide at 190°C to form the corresponding imide intermediate (Compound 13), which is subsequently reduced to the target piperidine structure. The efficiency of this transformation directly impacts the overall yield of SB612111 synthesis, as the piperidine intermediate is required for the final reductive amination step. Optimization of this sequence improved the imide formation yield to 34% without chromatography, demonstrating the scalability potential of this route for gram-scale production required for in vivo studies [2] [10].
The imide reduction step represents a critical transformation in the synthetic pathway to SB612111. Borane dimethylsulfide complex (BH₃·SMe₂) serves as the preferred reducing agent for converting the imide derivative of 3-(2,6-dichlorophenyl)pentanedioic acid to the corresponding piperidine. This reduction proceeds with excellent efficiency (85% isolated yield) when performed under anhydrous conditions in tetrahydrofuran at 0°C to room temperature. The piperidine product is isolated as its stable hydrochloride salt, facilitating purification and handling in subsequent steps. This methodology provides superior selectivity compared to alternative reduction methods, minimizing over-reduction or side product formation that could compromise the enantiopurity required for biological activity [2] [5].
Table 1: Synthetic Pathway to 4-(2,6-Dichlorophenyl)piperidine from 3-(2,6-Dichlorophenyl)pentanedioic Acid
Step | Reaction | Reagent/Conditions | Yield | Key Improvement |
---|---|---|---|---|
1 | Diacid to Imide Cyclization | NH₄OH, 190°C | 34% | No chromatography required |
2 | Imide Reduction | BH₃·SMe₂, THF, 0°C to rt | 85% | Isolation as HCl salt |
3 | Overall Sequence | - | 29% (3 steps) | Optimized catalyst stoichiometry |
The Knoevenagel condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate represents an early stage where 3-(2,6-dichlorophenyl)pentanedioic acid precursors are formed. Initial attempts using 0.2 equivalents of piperidine catalyst in absolute ethanol yielded only 23% of the desired cyclohexanone intermediate (Compound 11), significantly lower than literature reports. Investigation revealed that trace oxidation of the aldehyde to its corresponding carboxylic acid under reaction conditions depleted the catalytic piperidine through salt formation. Strategic addition of an extra 0.2 equivalents of piperidine (total 0.4 equivalents) increased the yield to 68% without chromatographic purification. This adjustment addressed the hidden decomposition pathway and demonstrated the importance of catalyst stoichiometry optimization for reactions sensitive to aerial oxidation [2] [5].
The final coupling stage between lactol 18 and piperidine 3 highlights the profound solvent dependence in the synthesis of SB612111. Initial conditions using methanol for imine formation followed by sodium borohydride reduction yielded only 5% of the desired cis-SB612111, with diol 19 forming as the major byproduct. Switching to 2,2,2-trifluoroethanol (TFE), known to facilitate imine formation, did not improve yields (<5%) when using NaBH₄. Systematic screening revealed that solvent polarity significantly influences the imine intermediate stability and reduction pathway. The protic nature of methanol and TFE promoted competitive aldehyde reduction instead of imine formation, underscoring the necessity for solvent systems that favor the equilibrium toward the desired imine intermediate while maintaining compatibility with the reducing agent [2] [10].
Table 2: Solvent Effects on Reductive Amination Yield
Solvent | Reducing Agent | Imine Formation Temp (°C) | Reaction Time (hr) | cis-SB612111 Yield | Major Byproduct |
---|---|---|---|---|---|
Methanol | NaBH₄ | 50 | 16 | 5% | Diol 19 |
Trifluoroethanol | NaBH₄ | 40 | 16 | <5% | Diol 19 |
Trifluoroethanol | NaCNBH₃ | 40 | 16 | Trace | Unidentified |
The diacid functionality of 3-(2,6-dichlorophenyl)pentanedioic acid derivatives enables strategic lactonization approaches to access chiral building blocks. In the SB612111 synthesis, the hydroxy ester intermediate 16 required cyclization to lactone 17 for diastereomeric separation. Traditional sodium hydride activation failed to promote cyclization, resulting in quantitative recovery of starting material. Switching to Brønsted acid catalysis with p-toluenesulfonic acid (p-TsOH, 5 mol%) in toluene under reflux conditions achieved 84% conversion with isolated yields of 42% after purification. This acid-catalyzed approach demonstrated superior efficiency compared to base-mediated methods by facilitating the dehydration pathway through oxonium ion formation. The unreacted trans-diastereomer could be recycled via Mitsunobu inversion, highlighting the practical advantage of this method for complex molecule synthesis [2] [3].
Alternative lactonization methodologies include iodine-catalyzed cyclization under solvent-free conditions at 80°C, achieving yields exceeding 75% for various lactone structures. This approach offers advantages for acid-sensitive substrates where Brønsted acids might promote decomposition. The solvent-free conditions also simplify product isolation, making this method suitable for large-scale applications where minimizing organic solvent use is advantageous [8].
The carboxylic acid groups of 3-(2,6-dichlorophenyl)pentanedioic acid derivatives can be transformed into hydroxamic acids, potent zinc-binding groups with therapeutic potential. To overcome the poor cellular permeability of free hydroxamic acids, carbamate prodrug strategies have been successfully implemented. The carboxylic acid is first activated as a mixed anhydride, then coupled with N-hydroxyphthalimide to install the hydroxamate functionality. Subsequent protection of the hydroxamic acid as a carbamate (typically as N,N-diethylamino or morpholino carbamate) dramatically improves lipophilicity and cellular uptake. Once inside cells, esterases cleave the carbamate group to regenerate the active hydroxamic acid. This approach increased cellular potency by 10-100 fold for hydroxamic acid-based inhibitors targeting zinc-dependent enzymes, including metalloproteases and histone deacetylases [9] [6].
The carbamate protection strategy also stabilizes the hydroxamic acid functionality against metabolic degradation during systemic circulation. In vivo studies demonstrated that carbamate prodrugs of hydroxamic acid inhibitors maintained plasma concentrations above therapeutic levels for significantly longer durations than their parent compounds. This prodrug approach transforms the inherently polar hydroxamic acid into a membrane-permeable derivative without compromising target engagement, as enzymatic activation occurs specifically within the intracellular compartment [9] [4].
Table 3: Derivatization Strategies for 3-(2,6-Dichlorophenyl)pentanedioic Acid
Derivatization | Reagents/Conditions | Application | Advantage |
---|---|---|---|
Lactonization | p-TsOH (5 mol%), toluene, reflux | Diastereomer separation in SB612111 synthesis | 84% conversion, 42% yield |
Iodine-catalyzed Cyclization | I₂ (10 mol%), solvent-free, 80°C | General lactone synthesis | >75% yield, no solvent |
Hydroxamic Acid Prodrug | 1) ClCO₂Et, NMM; 2) NH₂OH; 3) Carbamoyl chloride | BoNT/A inhibitors | 10-100x increased cellular potency |
Carbamate Protection | Diethylcarbamoyl chloride, pyridine | HDAC inhibitors | Improved metabolic stability |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8